

Introduction: The Strategic Importance of 2-Fluoro-5-methylbenzoyl Chloride

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Compound of Interest

Compound Name: 2-Fluoro-5-methylbenzoyl chloride

Cat. No.: B154846

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In the landscape of modern drug discovery and materials science, the strategic assembly of molecular architecture with precision and efficiency is paramount. **2-Fluoro-5-methylbenzoyl chloride** emerges as a highly valuable and versatile building block. Its structure is adorned with three key features that make it a powerful synthon:

- The Acyl Chloride: A highly reactive functional group, primed for a variety of transformations including acylation, esterification, and amidation.
- The Fluorine Substituent: A bioisostere for hydrogen, the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Its electron-withdrawing nature also modulates the reactivity of the aromatic ring.
- The Methyl Group: Provides a point of steric definition and can be involved in crucial hydrophobic interactions within a target binding pocket.

This guide provides detailed application notes and protocols for three distinct and powerful catalytic transformations of **2-Fluoro-5-methylbenzoyl chloride**, designed for researchers, chemists, and drug development professionals. The methodologies covered are chosen to highlight the versatility of this reagent, from classic electrophilic aromatic substitutions to modern palladium-catalyzed cross-coupling reactions.

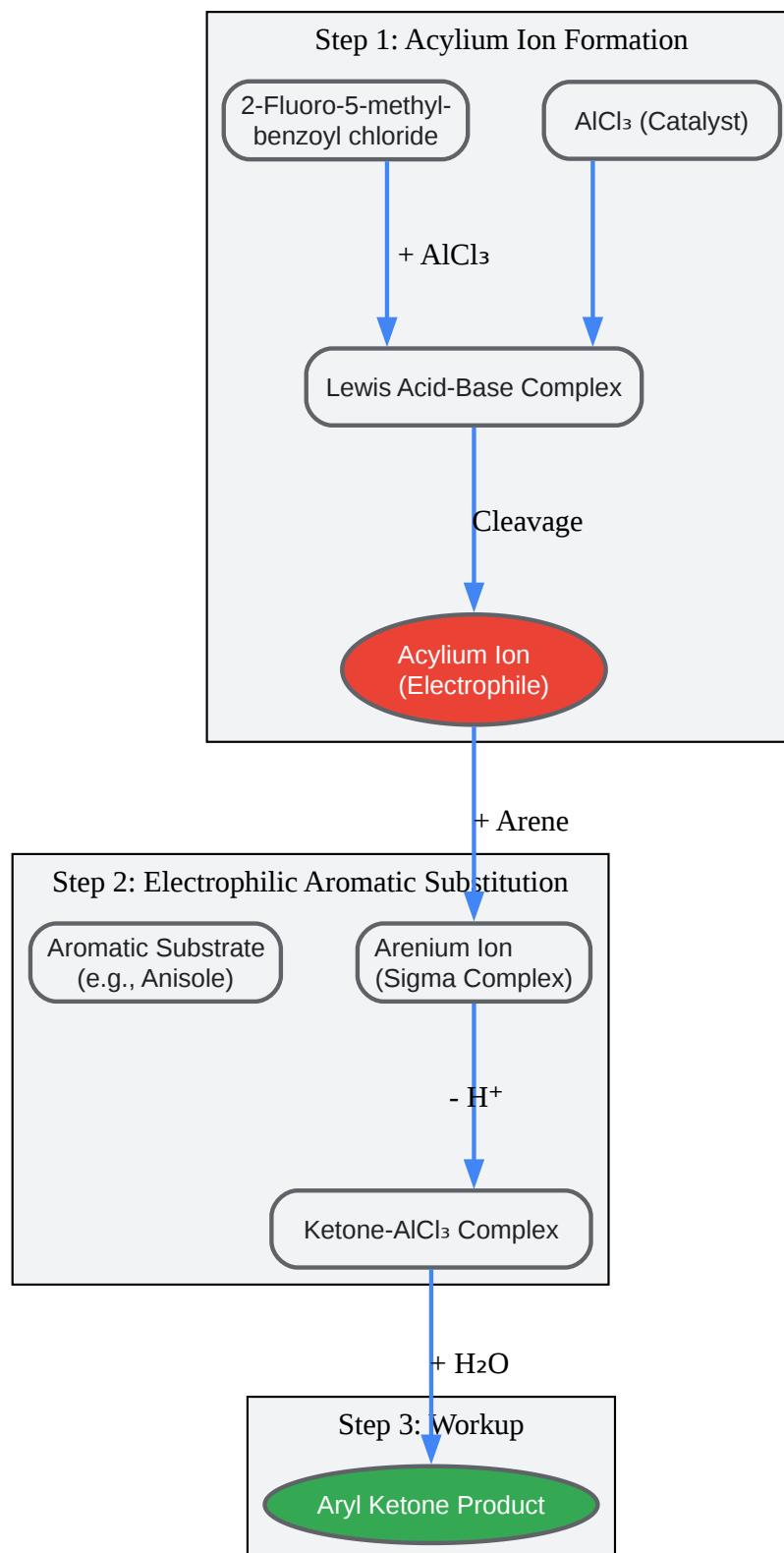
Part 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation

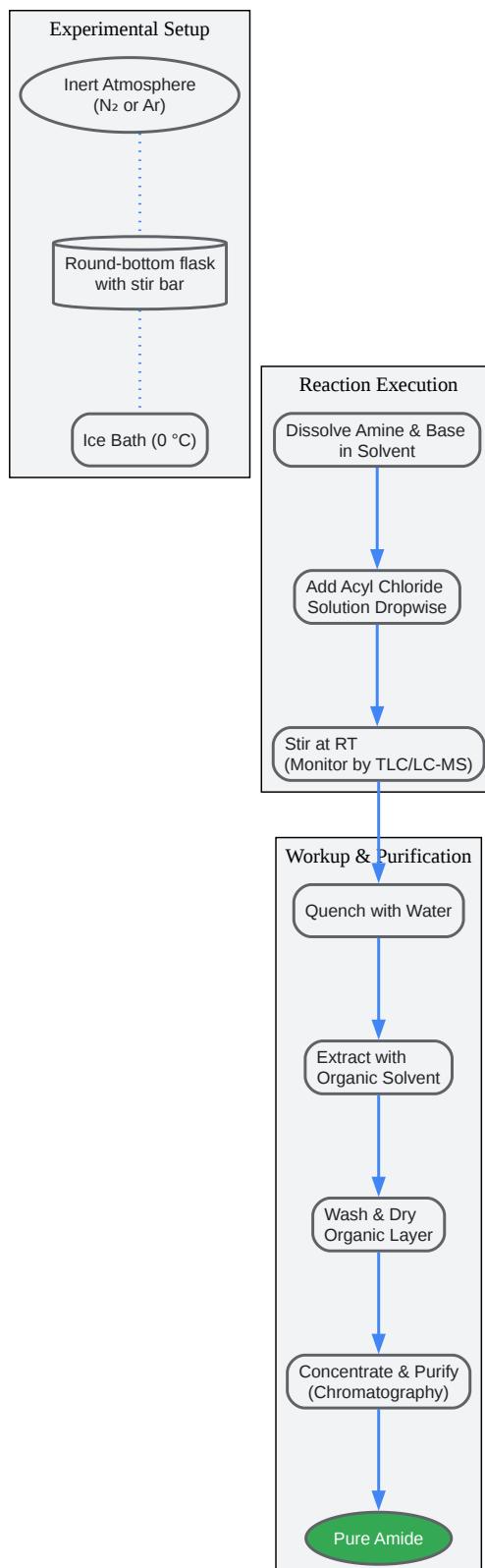
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the direct attachment of an acyl group to an aromatic ring. This reaction transforms **2-Fluoro-5-methylbenzoyl chloride** into a diverse array of aryl ketones, which are key intermediates in the synthesis of numerous pharmaceutical agents.

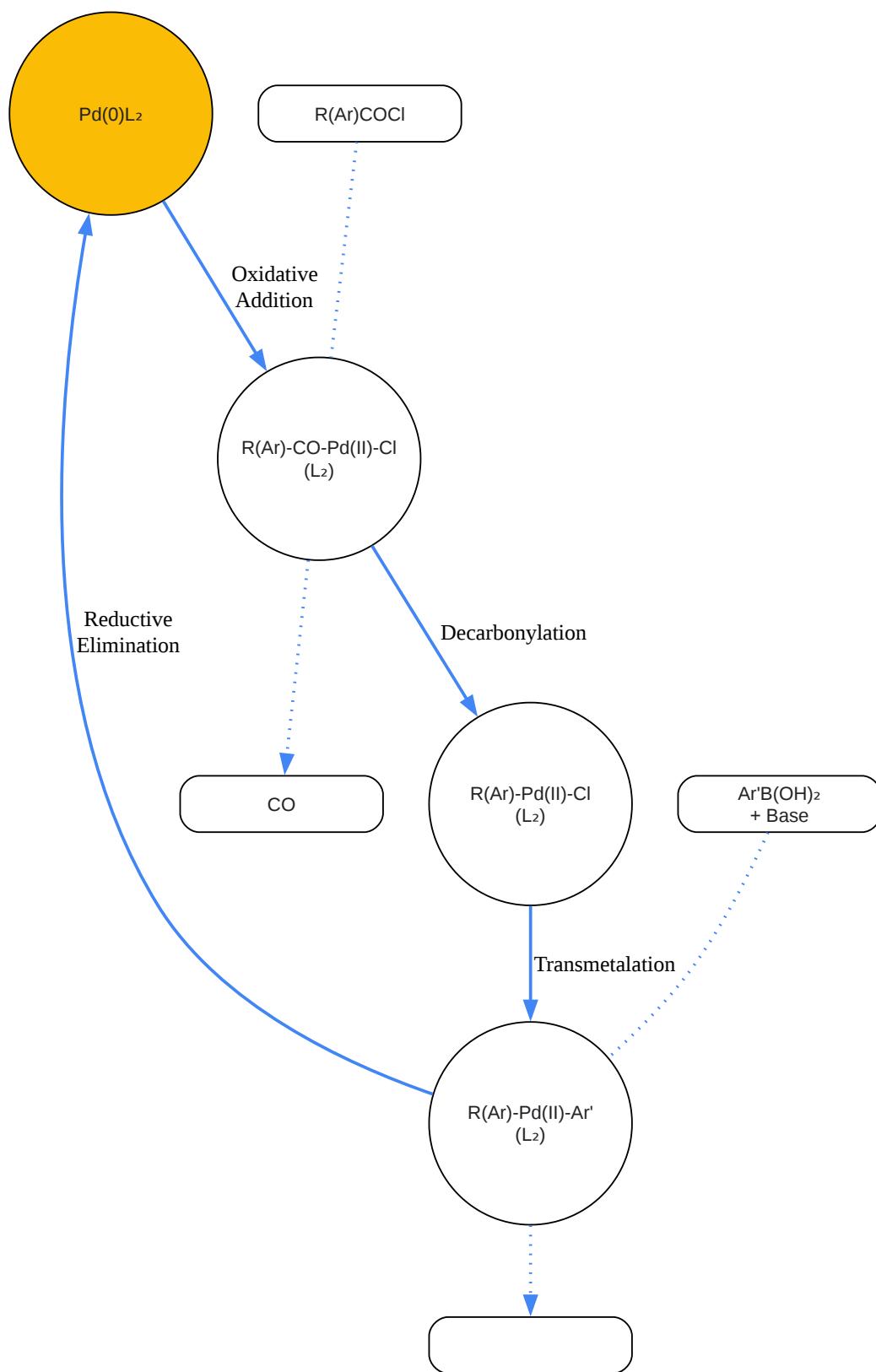
Mechanistic Rationale and Catalyst Selection

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key step is the generation of a highly electrophilic acylium ion.^[1] This is achieved by the coordination of a Lewis acid, most commonly aluminum trichloride (AlCl_3), to the chlorine atom of the acyl chloride.^[2] This coordination polarizes the C-Cl bond, facilitating its cleavage to form the resonance-stabilized acylium ion.

A critical consideration in Friedel-Crafts acylation is the stoichiometry of the Lewis acid. The product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl_3 catalyst.^[3] This complexation deactivates the catalyst, meaning that stoichiometric or even super-stoichiometric amounts of the Lewis acid are typically required to drive the reaction to completion. The reaction is ultimately completed by an aqueous workup, which hydrolyzes the ketone- AlCl_3 complex to liberate the final product.





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Sources

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- 2. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
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